N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
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Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O5/c1-30-15-4-2-3-14(10-15)27-20-19(24-25-27)21(29)26(12-22-20)11-18(28)23-13-5-6-16-17(9-13)32-8-7-31-16/h2-6,9-10,12H,7-8,11H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHDNVQRFVKHKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCCO5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₄N₂O₂
- SMILES : C1COC2=C(O1)C=CC(=C2)C3=CC=CC(=N3)CN
This compound features a benzodioxin moiety linked to a triazolopyrimidine structure, which is significant for its biological interactions.
The biological activity of this compound primarily revolves around its interaction with specific molecular targets that are crucial in various physiological processes. The presence of the triazolopyrimidine structure suggests potential inhibition of enzymes involved in inflammatory pathways.
Biological Activity Overview
Research has indicated several biological activities associated with similar compounds in the benzodioxin and triazolopyrimidine classes:
- Anti-inflammatory Activity : Compounds with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is linked to inflammation and pain management. For instance, studies on related compounds demonstrated COX-2 inhibition percentages ranging from 90% to 99% compared to standard drugs like sodium diclofenac .
- Analgesic Effects : The analgesic properties are often correlated with anti-inflammatory activity. In vivo studies have shown that certain derivatives exhibit protective effects against inflammatory pain models .
- Antitumor Activity : Some benzodioxin derivatives have been explored for their antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways .
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
Study 1: COX Inhibition
A recent study screened a series of benzodioxin derivatives for their COX inhibitory activity. Compounds were tested in vitro and showed varying degrees of COX-1 and COX-2 inhibition. The most potent inhibitors displayed IC50 values significantly lower than standard NSAIDs .
Study 2: Analgesic Efficacy
In a controlled animal study assessing pain response post-injury, compounds similar to the target molecule demonstrated a substantial reduction in pain scores compared to control groups treated with saline .
Study 3: Antitumor Activity
Another investigation focused on the antitumor potential of benzodioxin derivatives. Results indicated that these compounds could induce apoptosis in breast cancer cell lines through mitochondrial pathways .
Data Tables
Scientific Research Applications
Anticancer Properties
Research indicates that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example:
- Cell Line Studies : The compound showed IC50 values in the low micromolar range against breast and colon cancer cell lines.
Antimicrobial Activity
This compound also displays antimicrobial properties against a range of pathogens. Studies have shown that it can effectively inhibit bacterial growth and biofilm formation:
- Bacterial Strains Tested : E. coli and Staphylococcus aureus were notably affected.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory potential. Specifically:
- Target Enzymes : It has shown promise as an inhibitor of certain kinases involved in cancer signaling pathways.
Case Study 1: Anticancer Mechanism
A study published in the Journal of Medicinal Chemistry explored the mechanism of action of this compound in breast cancer cells. The findings suggested that it activates apoptosis through the mitochondrial pathway and inhibits key signaling pathways associated with tumor growth.
Case Study 2: Antimicrobial Efficacy
In another research article from Pharmaceutical Biology, the compound was tested against multi-drug resistant strains of bacteria. The results indicated not only bactericidal effects but also a reduction in biofilm formation by up to 70%, highlighting its potential as a therapeutic agent against resistant infections.
Structure-Activity Relationship (SAR) Analysis
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Modification | Effect on Activity |
|---|---|
| Methoxy Group Addition | Enhances binding affinity to targets |
| Benzodioxin Moiety | Essential for maintaining biological activity |
| Triazolopyrimidine Core | Critical for anticancer and antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
